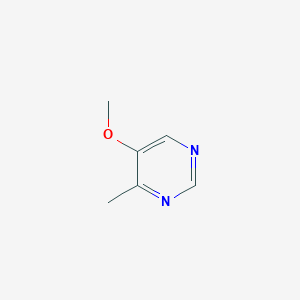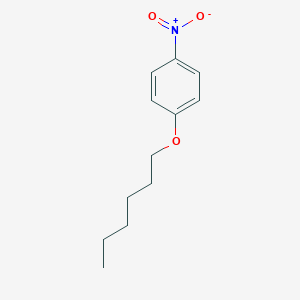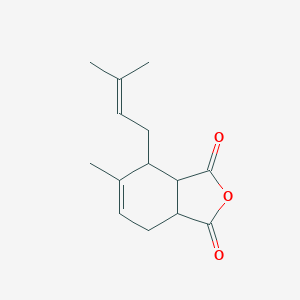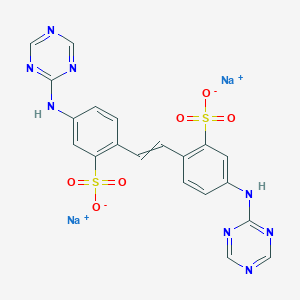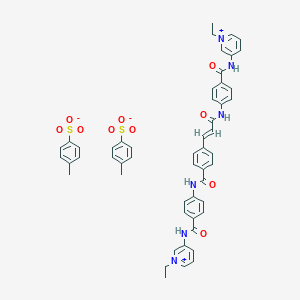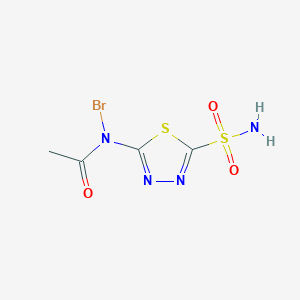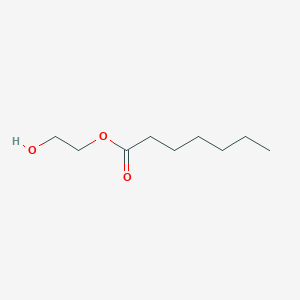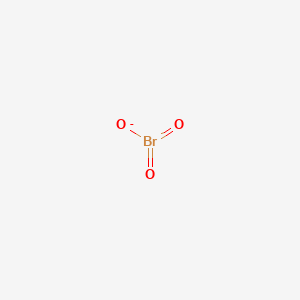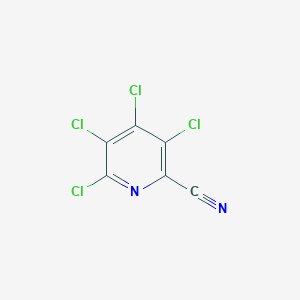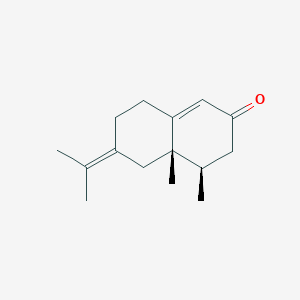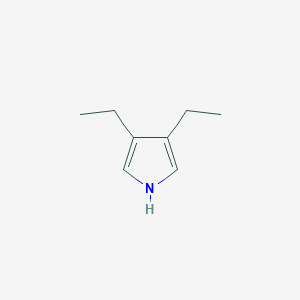
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptors.
Mechanism Of Action
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide acts as a competitive antagonist of adenosine A1 receptors. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways that are activated by adenosine binding.
Biochemical And Physiological Effects
The physiological effects of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide are largely dependent on the specific tissue and cell types being studied. In general, 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide has been shown to block the effects of adenosine on cardiovascular function, neurotransmission, and immune function.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide in scientific research is its selectivity for adenosine A1 receptors. This allows researchers to specifically target this receptor and study its effects without interfering with other signaling pathways. However, one limitation of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide is that it has a relatively short half-life, which can make it difficult to achieve and maintain effective concentrations in vivo.
Future Directions
There are several potential future directions for research involving 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential area of research is the use of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide as a tool for studying the effects of adenosine A1 receptor activation on immune function. Additionally, there is ongoing research into the development of more potent and selective adenosine A1 receptor antagonists that could be used in both basic research and clinical settings.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide has been used extensively in scientific research to study the physiological and biochemical effects of adenosine A1 receptors. Adenosine A1 receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and immune function.
properties
CAS RN |
15761-96-3 |
|---|---|
Product Name |
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(phenylmethyl)-, 2-oxide |
Molecular Formula |
C12H17O3P |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-benzyl-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C12H17O3P/c1-12(2)9-14-16(13,15-10-12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
QULASSAQFUJMIP-UHFFFAOYSA-N |
SMILES |
CC1(COP(=O)(OC1)CC2=CC=CC=C2)C |
Canonical SMILES |
CC1(COP(=O)(OC1)CC2=CC=CC=C2)C |
Other CAS RN |
15761-96-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

